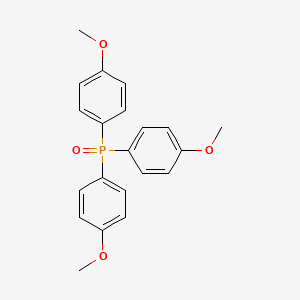

Tris(4-methoxyphenyl)phosphine oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(4-methoxyphenyl)phosphine oxide is a useful research compound. Its molecular formula is C21H21O4P and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Chemistry

Tris(4-methoxyphenyl)phosphine oxide is predominantly used as a ligand in various catalytic processes:

- Catalytic Reactions : It plays a crucial role in facilitating reactions such as:

- Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

- Heck Reaction : Employed in the synthesis of alkenes from aryl halides and alkenes.

- Stille Coupling : Utilized for constructing complex organic molecules through the coupling of organotin compounds with halides.

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Heck | Synthesis of alkenes | |

| Stille | Coupling of organotin compounds |

Applications in Biology and Medicine

In biological research, this compound has been investigated for its potential therapeutic applications:

- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions, enhancing the understanding of biochemical pathways.

- Drug Delivery Systems : Research indicates its utility in drug delivery systems due to its ability to form stable complexes with metal ions, which can be utilized to improve the bioavailability of pharmaceuticals.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, a compound exhibiting potent anti-cancer activity was found to inhibit cell cycle progression effectively against various cancer cell lines, including glioblastoma .

Industrial Applications

This compound is also employed in various industrial processes:

- Production of Fine Chemicals : Its role as a ligand facilitates the synthesis of high-value chemicals and active pharmaceutical ingredients (APIs).

- Stabilizer for Peroxides : The compound is used as a stabilizer in the production processes involving peroxides, enhancing safety and efficiency.

Table 2: Industrial Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Fine Chemical Production | Used as a ligand in synthesizing APIs | |

| Stabilizer for Peroxides | Enhances safety during peroxide production |

化学反应分析

Electrochemical Reduction to Triarylphosphine

The P(V) center in triarylphosphine oxides can be electrochemically reduced to P(III) phosphines using triaryl borate Lewis acids. TMTPP reduction with tris(4-methoxyphenyl)borate achieves 37% faradaic efficiency , the highest among tested borates .

Reaction Mechanism :

-

Formation of a two-electron-reduced association complex.

-

Rate-determining phosphoryl bond cleavage.

| Triaryl Borate | Faradaic Efficiency |

|---|---|

| Tris(4-methoxyphenyl)borate | 37% |

| Triphenylborate | Lower |

Oxidation of Tris(4-methoxyphenyl)phosphine

Tris(4-methoxyphenyl)phosphine oxide is prepared via oxidation of the parent phosphine using oxalyl chloride and HEH (hydroxylamine hydrochloride) .

Procedure :

-

Oxalyl chloride (0.4 mmol) is added to a solution of the phosphine oxide (0.4 mmol) in CH₂Cl₂.

-

HEH (1 mmol) and TEA (3 mmol) are introduced, followed by stirring at 40°C.

-

Workup involves aqueous extraction and column chromatography .

Hydrodearylation of Triarylphosphine Oxides

Triarylphosphine oxides undergo hydrodearylation using NaH and LiI in THF to form secondary phosphines .

Example Reaction :

-

Reagents : NaH (2–3 equiv), LiI (1–2 equiv), THF, 60°C.

Reduction of Oxide Impurities in Organic Reactions

In processes like Mitsunobu or Wittig reactions, residual triarylphosphine oxides can be reduced using:

Example Protocol :

Functionalization via Electrophilic Substitution

Triarylphosphine oxides undergo dearylation and electrophilic substitution to form functionalized derivatives .

Procedure :

-

Mix phosphine oxide (0.5 mmol), NaH (2–3 equiv), and LiI (1–2 equiv) in THF.

-

Stir at 60°C, then add an electrophile (e.g., benzyl bromide).

Product Example : Benzyldiphenylphosphine oxide (4af) with 79% yield .

属性

CAS 编号 |

803-17-8 |

|---|---|

分子式 |

C21H21O4P |

分子量 |

368.4 g/mol |

IUPAC 名称 |

1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3 |

InChI 键 |

KSTMQPBYFFFVFI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。